
1-甲基-3-(三氟甲基)-1H-吡唑-4-胺
描述
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties
科学研究应用
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
作用机制
Target of Action
Similar compounds have been known to target enzymes such as caspase-1 , which plays a crucial role in inflammatory processes and defense against pathogens .
Mode of Action
It can be inferred that the compound interacts with its target enzyme, potentially altering its function and leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Given its potential interaction with enzymes like caspase-1 , it can be hypothesized that the compound may influence pathways related to inflammation and immune response.
Result of Action
Based on its potential interaction with enzymes like caspase-1 , it can be inferred that the compound may have an impact on cellular processes related to inflammation and immune response.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
生化分析
Biochemical Properties
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound enhances its electronegativity, making it a strong acid and a potent inhibitor of certain enzymes . This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The nature of these interactions often involves the formation of stable complexes, leading to the inhibition of enzyme activity and subsequent effects on metabolic processes.
Cellular Effects
The effects of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation . Additionally, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can alter gene expression by binding to transcription factors and modifying their activity, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, depending on the nature of the interaction. For example, the compound can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the heme group, preventing the enzyme from catalyzing its substrate . Additionally, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can influence gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
The temporal effects of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in laboratory settings are influenced by its stability and degradation over time . Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of the compound on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro studies have demonstrated that prolonged exposure to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cell function and viability .
Dosage Effects in Animal Models
The effects of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine vary with different dosages in animal models . At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with key metabolic enzymes and the accumulation of toxic metabolites . Threshold effects have also been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound can influence metabolic flux by inhibiting or activating these enzymes, leading to changes in the levels of various metabolites . Additionally, the trifluoromethyl group in the compound can undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular biomolecules .
Transport and Distribution
The transport and distribution of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, binding proteins in the cytoplasm can sequester the compound, affecting its distribution and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is influenced by its chemical properties and interactions with cellular components . The compound can be targeted to specific organelles, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications or binding to targeting signals . This localization can affect the compound’s activity and function, as it may interact with organelle-specific enzymes and proteins . For example, the compound’s interaction with mitochondrial enzymes can influence cellular energy metabolism and oxidative stress responses .
准备方法
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine. This reaction proceeds under controlled conditions to ensure high selectivity and yield. The process can be summarized as follows :
Reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine: This step forms the pyrazole ring with the trifluoromethyl group attached.
Purification and isolation: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
化学反应分析
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .
相似化合物的比较
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound differs by the position of the hydroxyl group, which can influence its reactivity and applications.
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid:
The uniqueness of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine lies in its specific trifluoromethyl substitution pattern, which enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-11-2-3(9)4(10-11)5(6,7)8/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHASPUNAEXVWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599125 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006436-44-7 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


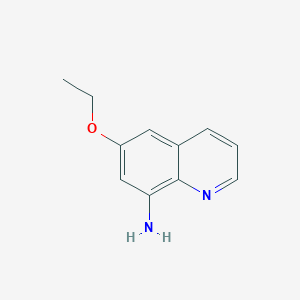
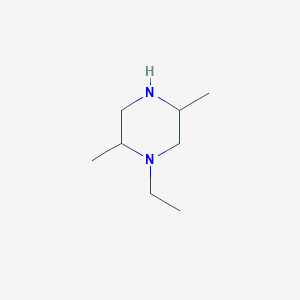

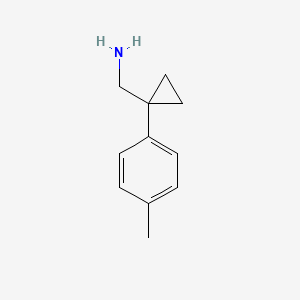
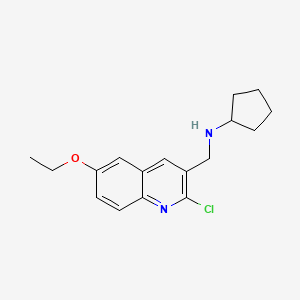

![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)
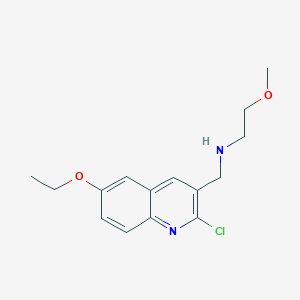
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)
![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)
![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)
![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)


